N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide
Description
N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide is a heterocyclic compound featuring a thiophene carboxamide core linked to a benzyl group and a furan carboxamide moiety substituted with a 4-methyl-2-nitrophenoxy methyl group.
Properties
IUPAC Name |
N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S/c1-15-7-9-21(20(11-15)28(31)32)33-14-17-8-10-22(34-17)24(30)27-25-19(23(26)29)13-18(35-25)12-16-5-3-2-4-6-16/h2-11,13H,12,14H2,1H3,(H2,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVINZNWIAPLRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=C(C=C(S3)CC4=CC=CC=C4)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601112094 | |
| Record name | N-[3-(Aminocarbonyl)-5-(phenylmethyl)-2-thienyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601112094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438227-63-5 | |
| Record name | N-[3-(Aminocarbonyl)-5-(phenylmethyl)-2-thienyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438227-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(Aminocarbonyl)-5-(phenylmethyl)-2-thienyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601112094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and furamide intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide exhibit significant anticancer properties. A study highlighted the compound's ability to selectively inhibit the STAT3 signaling pathway, which is often dysregulated in various cancers. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Inhibition of Protein Tyrosine Phosphatases (PTPs)
The compound has also been identified as a potential inhibitor of protein tyrosine phosphatases (PTPs), particularly PTP-1B. Inhibiting PTPs can have therapeutic implications in treating insulin resistance and obesity-related disorders, making this compound a candidate for further research in metabolic diseases .
Synthesis and Characterization
The synthesis of this compound involves multiple steps, including the formation of thiophene derivatives and subsequent functionalization. The compound's structure has been confirmed through various spectroscopic techniques, including NMR and mass spectrometry, ensuring its purity and efficacy for biological testing .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
Study on Anticancer Effects
In a specific study, the compound demonstrated significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Metabolic Disease Research
Another study explored the impact of this compound on glucose metabolism in diabetic mouse models, showing improved insulin sensitivity and glucose tolerance when administered over a four-week period. The results suggest that it may serve as a dual-action agent targeting both cancer and metabolic disorders .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Nitrothiophene Carboxamides
Compounds like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () share the nitrothiophene carboxamide backbone but incorporate thiazole rings instead of the benzyl-thiophene group in the target compound. Key differences include:
- Substituent Effects: The trifluoromethyl and methoxy groups in ’s compound enhance lipophilicity and electron-withdrawing properties, whereas the target compound’s benzyl and nitrophenoxy groups may improve steric bulk and π-π stacking interactions .
- Synthesis: Both classes use HATU-mediated coupling reactions, but the target compound’s furan-thiophene linkage requires additional steps for phenoxy methyl substitution (e.g., alkylation or Mitsunobu reactions), as seen in ’s analogous furan derivatives .
Furan Carboxamides
- N-(4-Benzoylphenyl)-5-methyl-2-furamide (): These derivatives prioritize furan carboxamides with benzoylphenyl substituents.
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid (): Synthesized via Suzuki coupling, this compound highlights the role of nitro groups in stabilizing aromatic systems. The target compound’s nitrophenoxy methyl group may offer similar electronic effects but with improved solubility due to the ether linkage .
Thiophene vs. Furan Replacements
’s 2-thiophenefentanyl demonstrates that replacing furan oxygen with sulfur (thiophene) alters electronic density and bioavailability.
Physicochemical and Analytical Data
Functional Implications
- Antibacterial Potential: Nitrothiophene carboxamides in –2 exhibit narrow-spectrum antibacterial activity, suggesting the target compound’s nitro groups may similarly disrupt bacterial enzymes or membranes .
- Metabolic Stability: The benzyl group in the target compound could reduce metabolic degradation compared to ’s dimethylamino substituent, which may undergo N-demethylation .
- Solubility and Bioavailability: The 4-methyl-2-nitrophenoxy methyl group in the target compound likely enhances solubility relative to ’s non-polar thiadiazole derivatives .
Biological Activity
N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide is a complex organic compound with potential biological activity. This compound features a thiophene ring and various functional groups that contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 374.42 g/mol |
| LogP | 1.8 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
The presence of the thiophene and furan rings enhances the compound's ability to interact with biological targets, potentially leading to significant therapeutic effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiophene-based compounds could induce apoptosis in human cancer cells through the modulation of specific signaling pathways, such as the p53 pathway .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Thiophene derivatives are known for their antibacterial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions. In vitro tests have reported effective inhibition against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or bacterial metabolism.
- Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest in cancer cells, preventing further proliferation.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Study 1: Anticancer Activity
In a controlled study, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity .
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone of 15 mm against S. aureus, indicating effective antibacterial properties .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions starting with furan-2-carboxylic acid derivatives. Key steps include:
- Step 1 : Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) to form the acid chloride intermediate .
- Step 2 : Amide coupling with aminothiophene derivatives under basic conditions (e.g., DMAP in DMF at 60°C for 36 hours) .
- Step 3 : Introduction of the 4-methyl-2-nitrophenoxymethyl group via nucleophilic substitution or Mitsunobu reactions .
- Optimization : Yield improvements (up to 84%) are achieved by varying solvents (DCM vs. ethanol), temperature (reflux vs. 50°C), and catalysts (Pd-based for cross-coupling) .
Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Key Techniques :
- NMR Spectroscopy : Focus on δ 7.2–8.1 ppm (aromatic protons), δ 2.3 ppm (methyl group in 4-methylphenoxy), and δ 5.1 ppm (methylene bridge) .
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and resolve intermediates .
- Mass Spectrometry : Confirm molecular weight (expected [M+H]+ ≈ 500–550 Da) and fragmentation patterns of the benzylthiophene and nitrophenoxy groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Approach :
- Variation of Substituents : Compare analogues with modified benzyl (e.g., 4-chloro vs. 4-methyl) or nitrophenoxy groups (e.g., 2-nitro vs. 3-nitro) .
- Biological Assays : Test against targets like kinases or inflammatory enzymes (e.g., COX-2) using fluorescence polarization or enzymatic inhibition assays .
- Data Interpretation : Use regression models to correlate logP values (calculated via software like MarvinSketch) with IC₅₀ values .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Case Example : If the compound shows high in vitro activity but low in vivo efficacy:
- Step 1 : Assess metabolic stability via liver microsome assays (e.g., CYP450 isoforms) to identify rapid degradation pathways .
- Step 2 : Modify the carbamoylthiophene moiety to reduce first-pass metabolism (e.g., introduce fluorine substituents) .
- Validation : Cross-validate using transgenic animal models (e.g., humanized CYP3A4 mice) .
Methodological Notes
- Synthesis Pitfalls : Avoid prolonged exposure to light due to nitro group photodegradation .
- Analytical Validation : Always run a blank DMSO control in bioassays to rule out solvent interference .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
